molecular formula C10H14BNO2 B6343626 (4-(Azetidin-1-ylmethyl)phenyl)boronic acid CAS No. 2246662-21-3

(4-(Azetidin-1-ylmethyl)phenyl)boronic acid

Cat. No. B6343626
CAS RN: 2246662-21-3
M. Wt: 191.04 g/mol
InChI Key: NRFWTSCEOVQCPS-UHFFFAOYSA-N
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Description

“(4-(Azetidin-1-ylmethyl)phenyl)boronic acid” is a boronic acid compound with a molecular formula of C10H14BNO2 and a molecular weight of 191.03 . It contains an azetidine ring, which is a four-membered heterocyclic compound with three carbon atoms and one nitrogen atom . The boronic acid part of the molecule is related to boric acid, where one of the three hydroxyl groups is replaced by an alkyl or aryl group .


Synthesis Analysis

The synthesis of azetidines, such as the one present in the compound, can be achieved through various methods. One common method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Boronic acids, on the other hand, can be synthesized through the addition of organometallic reagents to boranes .


Molecular Structure Analysis

The molecular structure of “this compound” comprises an azetidine ring attached to a phenyl group through a methylene bridge, and a boronic acid group attached to the phenyl ring . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known for their unique reactivity. They can form stable complexes with diols and amines, making them useful in various chemical reactions . Azetidines, due to their ring strain, exhibit unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

(4-(Azetidin-1-ylmethyl)phenyl)boronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including peptides, nucleosides, and other organic molecules. It has also been used in the development of drugs and other medical treatments, as it has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been used in the study of the mechanism of action of various drugs, as well as in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (4-(Azetidin-1-ylmethyl)phenyl)boronic acid is not completely understood, but it is believed to be related to its ability to inhibit the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in a variety of physiological processes, including muscle contraction, learning, and memory. By inhibiting the enzyme, this compound is thought to increase the levels of acetylcholine in the body, which can lead to a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood, but it is believed to be related to its ability to inhibit the enzyme acetylcholinesterase. By inhibiting this enzyme, this compound is thought to increase the levels of acetylcholine in the body, which can lead to a variety of effects. These effects may include increased alertness, improved concentration, and improved memory. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

(4-(Azetidin-1-ylmethyl)phenyl)boronic acid has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable, making it an ideal compound for use in a variety of experiments. Additionally, this compound is relatively non-toxic, making it safe for use in laboratory settings. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, so it must be used in combination with other compounds to increase its solubility.

Future Directions

There are a number of potential future directions for (4-(Azetidin-1-ylmethyl)phenyl)boronic acid. One potential future direction is the development of new therapeutic agents based on this compound. Additionally, further research into the mechanism of action of this compound is needed in order to better understand its effects on the body. Additionally, more research into the biochemical and physiological effects of this compound is needed in order to determine its potential therapeutic applications. Finally, further research into the synthesis of this compound is needed in order to develop more efficient and cost-effective methods of synthesis.

Synthesis Methods

(4-(Azetidin-1-ylmethyl)phenyl)boronic acid can be synthesized using a variety of methods, including the condensation of 4-aminophenylboronic acid and an azetidin-1-ylmethyl halide. This synthesis method involves the formation of a boronic ester through the reaction of the boronic acid with an azetidin-1-ylmethyl halide, followed by the deprotonation of the boronic ester with a base to form this compound. Other methods of synthesis include the direct reaction of 4-aminophenylboronic acid with an azetidin-1-ylmethyl halide, as well as the reaction of 4-aminophenylboronic acid with an azetidin-1-ylmethyl halide in the presence of a base.

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2/c13-11(14)10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5,13-14H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFWTSCEOVQCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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